molecular formula C7H14Cl2N4O B2577080 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride CAS No. 2094860-85-0

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride

Cat. No. B2577080
CAS RN: 2094860-85-0
M. Wt: 241.12
InChI Key: QFYCKADWDARIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride is a chemical compound with the CAS Number: 2094488-45-4 . It has a molecular weight of 240.13 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O.2ClH/c1-11-7 (3-4-10-11)8 (12-2)5-9-6-8;;/h3-4,9H,5-6H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.13 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, such as those synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, have been explored for their antimicrobial properties. Some synthesized compounds have shown good to moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cholinesterase Inhibitors for Alzheimer's Disease

Tacrine-1,2,3-triazole hybrids have been synthesized and evaluated as potent dual cholinesterase inhibitors, showcasing good in vitro inhibitory activities toward both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests their utility in Alzheimer's disease treatment, with certain derivatives demonstrating significant potential in improving memory impairment (Najafi et al., 2017).

Cancer Research

Studies have focused on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, involving molecular docking to explore their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds have shown promise in anti-cancer activity, with particular efficacy in binding affinity and inhibitory action against cancer cell lines, suggesting a role in targeted cancer therapies (Karayel, 2021).

Synthesis of Heterocyclic Compounds

Research has also been conducted on the synthesis of imidazole derivatives containing the β-lactam ring, which has implications for pharmaceutical chemistry and drug design. These studies contribute to the understanding of the chemical synthesis and potential therapeutic applications of novel heterocyclic compounds (Askar, Ali, & Al-Mouamin, 2016).

Lipase and α-Glucosidase Inhibition

Triazole derivatives have been investigated for their inhibitory activity against lipase and α-glucosidase, enzymes involved in metabolic disorders. Some novel heterocyclic compounds derived from specific triazole precursors have shown significant activity, indicating potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(3-methoxyazetidin-3-yl)-1-methyltriazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-11-6(3-9-10-11)7(12-2)4-8-5-7;;/h3,8H,4-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYCKADWDARIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C2(CNC2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.